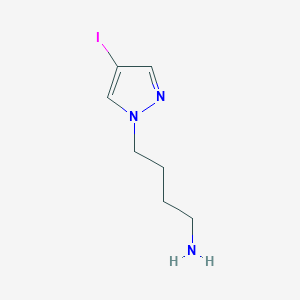
4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine
Overview
Description
4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine is a useful research compound. Its molecular formula is C7H12IN3 and its molecular weight is 265.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of Blood Platelet Aggregation: 4-(1H-pyrazol-1-yl)-2-butylamine derivatives have been found to inhibit platelet aggregation in vitro, indicating potential applications in blood clot prevention or treatment (Ferroni et al., 1989).
Asymmetric Imines and Metal Polynuclear Complexes: Synthesis methodologies for 4-phenyl-1H-pyrazoles, which are precursors for asymmetric imine ligands and mixed metal polynuclear complexes, have been developed, showcasing the chemical versatility of pyrazole derivatives (Olguín & Brooker, 2011).
Domino Reactions in Aqueous Media: L-proline-catalyzed, water-based domino reactions were used to create a library of 4H-pyrano[2,3-c]pyrazol-6-amines, demonstrating the compound's role in facilitating complex chemical reactions (Prasanna et al., 2013).
Catalyst for CO2 and Cyclohexene Oxide Copolymerization: Pyrazolyl compounds, including those similar to the queried compound, have been used to create zinc complexes that act as catalysts for the copolymerization of CO2 and cyclohexene oxide (Matiwane et al., 2020).
Cytotoxic Activity Against Tumor Cells: Certain pyrazole derivatives, including tridentate bipyrazolic compounds, have shown cytotoxic properties against tumor cell lines, indicating potential applications in cancer research (Kodadi et al., 2007).
Potential as Corrosion Inhibitors: Bipyrazolic-type organic compounds have been theoretically studied for their potential as corrosion inhibitors, revealing their chemical reactivity and inhibition efficiencies (Wang et al., 2006).
Synthesis of Key Intermediates: Efficient synthesis methods have been developed for key intermediates like 4-(4-iodo-1H-pyrazol-1-yl)piperidine, used in the synthesis of important pharmaceuticals such as Crizotinib (Fussell et al., 2012).
properties
IUPAC Name |
4-(4-iodopyrazol-1-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN3/c8-7-5-10-11(6-7)4-2-1-3-9/h5-6H,1-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRWEKYMBHKDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCCN)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





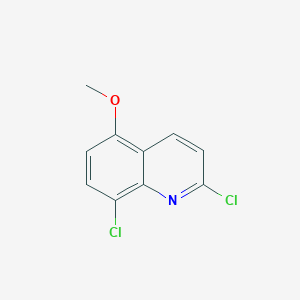

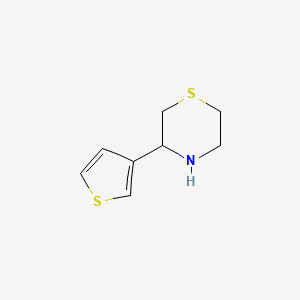

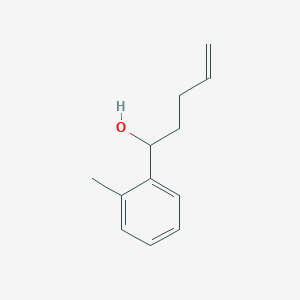
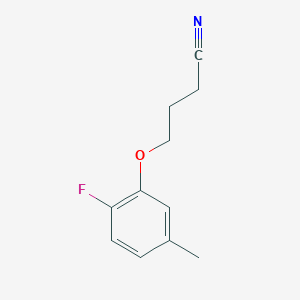
![1-[4-(n-Pentylthio)phenyl]ethanol](/img/structure/B7893584.png)
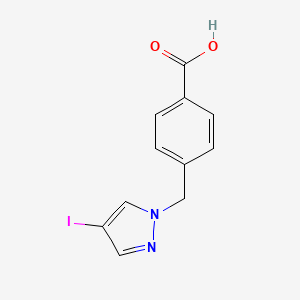


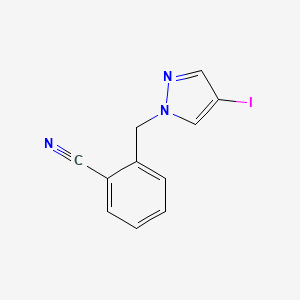
![1-[4-(4-Iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B7893609.png)